molecular formula C15H12BrClN2O4 B2823662 [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 1002029-76-6

[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2823662
CAS No.: 1002029-76-6
M. Wt: 399.63
InChI Key: DRUIFAWLYSBPFM-UHFFFAOYSA-N
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Description

The compound [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a bromopyridine derivative featuring a carbamoyl methyl ester linkage to a substituted aromatic amine. Its core structure consists of a 5-bromopyridine-3-carboxylate moiety esterified to a methyl group bearing a carbamoyl substituent, which is further attached to a 5-chloro-2-methoxyphenyl group.

Properties

IUPAC Name

[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O4/c1-22-13-3-2-11(17)5-12(13)19-14(20)8-23-15(21)9-4-10(16)7-18-6-9/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUIFAWLYSBPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multiple steps. One common route starts with the preparation of 5-chloro-2-methoxyaniline, which is then reacted with ethyl 5-bromopyridine-3-carboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the replacement of the bromine atom with various functional groups.

Scientific Research Applications

[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound ID / Reference Substituents on Aromatic Amine Molecular Weight (Approx.) Key Structural Features Hypothesized Impact
Target Compound 5-chloro-2-methoxyphenyl ~400–420 g/mol Chloro (electron-withdrawing), methoxy (electron-donating) Balanced electronic effects; potential for diverse binding interactions .
387378-36-1 3,4-difluoroanilino ~380–400 g/mol Two fluorine atoms (strong electron-withdrawing) Increased polarity; possible enhanced metabolic stability .
485326-10-1 Naphthalen-2-ylamino ~430–450 g/mol Bulky naphthyl group Elevated hydrophobicity; potential for π-π stacking in biological systems .
387382-09-4 4-cyanoanilino ~370–390 g/mol Cyano group (electron-withdrawing) Enhanced electrophilicity; possible reactivity in nucleophilic environments .
[2-[[3-(dimethylsulfamoyl)phenyl]amino]-2-oxidanylidene-ethyl] analog 3-(dimethylsulfamoyl)phenyl ~450–470 g/mol Sulfamoyl group (polar, hydrogen-bonding capability) Improved solubility; potential for targeted receptor interactions .
387378-25-8 4-[ethyl(isopropyl)amino]phenyl ~420–440 g/mol Branched alkylamino group Increased lipophilicity; potential for membrane permeability .

Key Observations from Structural Variations

  • Electronic Effects: The target compound’s 5-chloro-2-methoxyphenyl group balances electron-withdrawing (Cl) and electron-donating (OMe) effects, which may stabilize resonance structures and modulate binding affinity compared to purely electron-withdrawing analogs like 387382-09-4 (cyano-substituted) .
  • Steric and Hydrophobic Effects : Bulky substituents, such as the naphthyl group in 485326-10-1, introduce steric hindrance and hydrophobicity, which could influence pharmacokinetic properties like absorption and distribution .
  • Polarity and Solubility: The dimethylsulfamoyl analog and ethyl(isopropyl)amino derivative highlight how polar or alkylamino groups can enhance solubility, a critical factor for bioavailability.

Research Findings and Limitations

  • Synthetic Accessibility : Analogous compounds (e.g., ’s bromothiophene derivatives) suggest shared synthetic routes, such as condensation of activated esters with substituted anilines .

Notes

  • Further studies on solubility, reactivity, and bioactivity are needed.
  • Synthetic Considerations: Substituent choice (e.g., chloro vs. cyano) may require tailored reaction conditions to optimize yields .

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